2,5-Bis(benzyloxy)-3-bromobenzaldehyde

Catalog No.
S13067369
CAS No.
647858-60-4
M.F
C21H17BrO3
M. Wt
397.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(benzyloxy)-3-bromobenzaldehyde

CAS Number

647858-60-4

Product Name

2,5-Bis(benzyloxy)-3-bromobenzaldehyde

IUPAC Name

3-bromo-2,5-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C21H17BrO3/c22-20-12-19(24-14-16-7-3-1-4-8-16)11-18(13-23)21(20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

SOENATMRYIVGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)C=O

2,5-Bis(benzyloxy)-3-bromobenzaldehyde is an organic compound characterized by its unique molecular structure, which includes two benzyloxy groups and a bromine atom attached to a benzaldehyde backbone. Its molecular formula is C16H14BrO3, and it features a bromine substituent at the third position of the benzene ring, with benzyloxy groups at the second and fifth positions. This structural arrangement contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 2,5-bis(benzyloxy)-3-bromobenzaldehyde typically involves a multi-step process:

  • Bromination: Starting with 2,5-dihydroxybenzaldehyde or a similar precursor, bromination is performed using bromine in a suitable solvent to introduce the bromine atom at the third position.
  • Formation of Benzyloxy Groups: The hydroxyl groups are converted to benzyloxy groups through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to isolate pure 2,5-bis(benzyloxy)-3-bromobenzaldehyde.

This synthetic route allows for the selective introduction of functional groups while maintaining the integrity of the benzaldehyde structure.

2,5-Bis(benzyloxy)-3-bromobenzaldehyde has potential applications in:

  • Organic Synthesis: Due to its reactive functional groups, it can serve as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its structural features may allow for further modifications that could lead to novel pharmaceuticals.
  • Material Science: Compounds with similar structures are often explored for their properties in polymer chemistry and material science.

Interaction studies involving 2,5-bis(benzyloxy)-3-bromobenzaldehyde may focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential applications in drug development and materials science. Additionally, studies on its binding affinity to biological targets could reveal its therapeutic potential.

Several compounds share structural similarities with 2,5-bis(benzyloxy)-3-bromobenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
4-(Benzyloxy)-3-bromobenzaldehydeOne benzyloxy group at position fourLacks the second benzyloxy group
3-Bromo-4-hydroxybenzaldehydeHydroxyl group instead of benzyloxyDifferent reactivity due to hydroxyl substitution
4-(Benzyloxy)-2-bromobenzaldehydeBromine at position twoAffects chemical behavior due to position change
5-(Benzyloxy)-2-bromobenzaldehydeBromine at position two with one benzyloxySimilar but differs in substitution pattern

Uniqueness: The combination of two benzyloxy groups and a bromine atom on the benzene ring gives 2,5-bis(benzyloxy)-3-bromobenzaldehyde distinct reactivity compared to its analogs. This unique substitution pattern enhances its utility in various synthetic applications while potentially imparting unique biological properties.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

396.03611 g/mol

Monoisotopic Mass

396.03611 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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